molecular formula C23H18FN3O2S B5147457 N-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-fluorobenzamide

N-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-fluorobenzamide

Cat. No.: B5147457
M. Wt: 419.5 g/mol
InChI Key: VRXCUXZVJVKBOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-fluorobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties

Properties

IUPAC Name

N-[[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O2S/c1-2-14-10-11-20-19(12-14)26-22(29-20)15-6-5-7-16(13-15)25-23(30)27-21(28)17-8-3-4-9-18(17)24/h3-13H,2H2,1H3,(H2,25,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXCUXZVJVKBOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-fluorobenzamide typically involves multiple steps. One common method includes the following steps:

    Formation of Benzoxazole Core: The benzoxazole core is synthesized by reacting 2-aminophenol with an appropriate aldehyde under acidic conditions.

    Introduction of Ethyl Group: The ethyl group is introduced at the 5-position of the benzoxazole ring through an alkylation reaction.

    Attachment of Phenyl Group: The phenyl group is attached to the benzoxazole core via a nucleophilic substitution reaction.

    Formation of Carbamothioyl Group: The carbamothioyl group is introduced by reacting the intermediate with thiocarbamoyl chloride.

    Attachment of Fluorobenzamide: Finally, the fluorobenzamide moiety is attached through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-fluorobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer effects. For example, it may inhibit DNA gyrase in bacteria, leading to bacterial cell death. In cancer cells, it may inhibit topoisomerase, leading to apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-fluorobenzamide
  • N-{[3-(5-ethyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2-fluorobenzamide
  • N-{[3-(5-ethyl-1,3-benzimidazol-2-yl)phenyl]carbamothioyl}-2-fluorobenzamide

Uniqueness

N-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-fluorobenzamide is unique due to the presence of the benzoxazole ring, which imparts specific pharmacological properties. The ethyl group at the 5-position and the fluorobenzamide moiety further enhance its biological activity and specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.